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molecular formula C8H3ClN2S B8634777 4-Chloro-6-ethynylthieno[3,2-d]pyrimidine

4-Chloro-6-ethynylthieno[3,2-d]pyrimidine

Cat. No. B8634777
M. Wt: 194.64 g/mol
InChI Key: WHMPBCONOBJDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601725B2

Procedure details

To a solution of compound 48.1 (5.0 mmol) in THF (50 mL) was tetrabutylammonium fluoride (“TBAF”; 5.0 mmol; 1.0 M in THF) at 0° C. After stirring at 0° C. for 5 minutes, the reaction mixture was concentrated, diluted with EtOAc, washed with saturated sodium bicarbonate, brine and dried. The solvent was removed and the residue purified by flash column chromatography on silica gel to provide 4-chloro-6-ethynyl-thieno[3,2-d]pyrimidine (compound 48.2) in 92% yield. EIMS (m/z): calcd. for C8H3ClN2S (M+)+H 194.97. found 195.00.
Name
compound 48.1
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[S:10][C:9]([C:11]#[C:12][Si](C)(C)C)=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:1][C:2]1[C:3]2[S:10][C:9]([C:11]#[CH:12])=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
compound 48.1
Quantity
5 mmol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=C(S2)C#C[Si](C)(C)C
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=C(S2)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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